Ferrous malate

Description

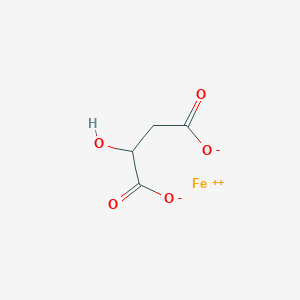

Structure

3D Structure of Parent

Properties

CAS No. |

6916-77-4 |

|---|---|

Molecular Formula |

C4H4FeO5 |

Molecular Weight |

187.92 g/mol |

IUPAC Name |

2-hydroxybutanedioate;iron(2+) |

InChI |

InChI=1S/C4H6O5.Fe/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);/q;+2/p-2 |

InChI Key |

KRUJOKMDEHYPOP-UHFFFAOYSA-L |

Canonical SMILES |

C(C(C(=O)[O-])O)C(=O)[O-].[Fe+2] |

Origin of Product |

United States |

Synthesis and Derivatization Methodologies of Ferrous Malate

Chemical Synthesis Pathways for Ferrous Malate (B86768) Production

The generation of ferrous malate, an iron(II) salt of malic acid, can be achieved through several distinct chemical synthesis routes. These methods primarily involve the reaction of an iron source with malic acid or its corresponding salts under controlled conditions to yield the desired product, often as a hydrated crystalline solid. The two principal pathways are the direct reaction between a ferrous salt and a malate species, and the reaction of elemental iron directly with malic acid.

A common and effective method for synthesizing this compound involves a double displacement reaction between a soluble ferrous salt and a malate salt. google.com This pathway allows for the formation of this compound, which can then be precipitated from the solution. google.com

A typical procedure involves reacting an aqueous solution of a ferrous salt, such as ferrous chloride or ferrous sulfate (B86663), with a solution containing a malate salt, like sodium malate. google.com For instance, a solution of sodium DL-malate can be reacted with a ferrous chloride solution. google.com The resulting this compound, often in the form of this compound trihydrate, crystallizes from the aqueous solution. google.com

The stoichiometry of the reactants is a critical parameter in the synthesis of this compound to ensure high yield and purity. The reaction between the ferrous ion (Fe²⁺) and the malate ion proceeds in a 1:1 molar ratio. google.com Therefore, using substantially stoichiometric proportions of the ferrous salt and the malate species is advantageous for maximizing the conversion to the final product. google.com

In a described industrial method, the concentrations of the reactant solutions are also controlled to optimize the process. For example, a sodium DL-malate solution containing approximately 25 to 40 weight percent of sodium malate is reacted with a ferrous chloride solution containing about 35 to 40 weight percent of ferrous chloride. google.com The simultaneous addition of both reactant solutions into the reaction vessel with agitation helps maintain control over the reaction conditions. google.com

Table 1: Reactant Concentration Parameters for this compound Synthesis

| Reactant | Recommended Concentration (by weight) | Source |

| Sodium DL-malate | 25% - 40% | google.com |

| Ferrous chloride | 35% - 40% | google.com |

Temperature and pH are crucial factors that significantly influence the efficiency of the reaction and the purity of the resulting this compound. The reaction temperature is typically maintained within a specific range to facilitate the reaction without promoting unwanted side reactions. For the reaction between sodium malate and ferrous chloride, a temperature between 20°C and 40°C is considered advantageous. google.com

Following the reaction, the temperature is often lowered to induce crystallization of the this compound product. google.com Cooling the solution to a temperature around 10°C decreases the solubility of the product, leading to a higher yield of the crystallized ferrous DL-malate or L-malate trihydrate. google.com The crystallized product is then typically filtered and dried under a vacuum to prevent oxidation. google.com

In an alternative approach where ferrous ammonium (B1175870) sulfate is used, the pH is adjusted using malic acid to a range of 3-4 to facilitate the formation of the desired iron complex. google.com The control of pH is essential as it can affect the speciation of both iron and malate in the solution, thereby influencing the reaction equilibrium and product formation. mdpi.comresearchgate.net

Table 2: Temperature Profile for this compound Synthesis via Direct Reaction

| Process Step | Recommended Temperature | Purpose | Source |

| Reaction | 20°C - 40°C | Facilitate reaction between ferrous and malate ions | google.com |

| Crystallization | ~10°C | Decrease solubility and increase product yield | google.com |

| Drying (Vacuum Oven) | 35°C - 45°C | Remove water of hydration | google.com |

An alternative synthesis pathway involves the direct reaction of elemental iron with an aqueous solution of malic acid. google.com This method avoids the introduction of other anions (like chloride or sulfate) from the iron salt, simplifying the purification process. The reaction produces this compound and hydrogen gas. mdpi.com

In this procedure, finely divided iron powder is added to a malic acid solution. google.com The use of pure iron powder is important to ensure the purity of the final product. google.com

To enhance the conversion rate of elemental iron to this compound, the reaction is typically carried out at elevated temperatures. A reaction temperature of approximately 90°C to 100°C is advantageous for this process. google.com Following the reaction, the solution is filtered to remove any unreacted iron powder. The filtrate is then concentrated, often by evaporation, to the point of incipient crystallization. google.com Subsequent cooling to a lower temperature, preferably around 10°C, promotes the crystallization of this compound trihydrate from the solution. google.com

The stoichiometric relationship for this reaction is one mole of malic acid to one mole of iron. google.com While using these proportions is beneficial, the desired product can still be formed with varying reactant ratios. google.com

Table 3: Optimized Conditions for Elemental Iron and Malic Acid Reaction

| Parameter | Condition | Rationale | Source |

| Reactants | Pure iron powder (-100 U.S. mesh), Malic acid solution | Direct synthesis, high purity | google.com |

| Reactant Ratio | ~1:1 molar (Iron:Malic Acid) | Stoichiometrically advantageous | google.com |

| Reaction Temperature | 90°C - 100°C | To facilitate the reaction | google.com |

| Post-Reaction | Filtration, Concentration, Cooling (~10°C) | Isolate and crystallize product | google.com |

A critical aspect of synthesizing this compound is maintaining the iron in its ferrous (Fe²⁺) oxidation state. The Fe²⁺ ion is susceptible to oxidation to the ferric (Fe³⁺) state, especially at elevated temperatures and in the presence of oxygen. byu.edubyjus.com The formation of ferric ions is an undesirable side reaction that leads to impurities in the final product. byu.edu

To prevent this oxidation, the reaction is advantageously carried out under an inert atmosphere, such as nitrogen gas. google.com This practice minimizes the contact of the reaction mixture with atmospheric oxygen. Similarly, during the drying process, maintaining a nitrogen atmosphere or a vacuum is crucial to protect the final this compound product from oxidation. google.com The characteristic green color of the reaction solution can serve as a visual indicator that the iron is in the desired ferrous (II) oxidation state. google.com Studies on related iron carboxylates confirm that a reducing environment is key to preventing the formation of Fe(III) impurities. mdpi.com

Precipitation-Based Synthesis of Iron Malate Coordination Compounds

The synthesis of this compound, an iron(II) salt of malic acid, is commonly achieved through precipitation from an aqueous solution. google.comsmolecule.com This method involves the reaction between a source of ferrous ions and malate ions, leading to the formation of the sparingly soluble this compound which then precipitates. google.com One established procedure involves the reaction of a ferrous salt of a non-oxidizing acid, such as ferrous chloride, with an alkali metal or ammonium salt of malic acid, like sodium malate. google.com For optimal results, the reactants are typically used in substantially stoichiometric proportions. google.com The reaction is generally conducted with agitation while maintaining the temperature between 20°C and 40°C. google.comsmolecule.com

An alternative approach utilizes the direct reaction of fine iron powder with an aqueous solution of malic acid. google.com This reaction is advantageously carried out at an elevated temperature of approximately 90-100°C to facilitate the dissolution of the iron and its reaction with the acid. google.com Following the reaction, the solution is filtered to remove any unreacted iron before proceeding to crystallization. google.com

| Synthesis Method | Reactants | Reaction Conditions | Reference |

| Salt Metathesis | Ferrous chloride and Sodium malate | Aqueous solution, 20-40°C | google.comsmolecule.com |

| Direct Reaction | Iron powder and Malic acid | Aqueous solution, 90-100°C | google.com |

Formation of Polymeric and Oligomeric Iron-Malate Structures

The interaction between iron ions and carboxylate ligands like malate can lead to the formation of not just simple monomeric salts, but also more complex polymeric and oligomeric structures. The stoichiometry of the reactants can significantly influence the resulting structure. For instance, in the closely related iron-citrate system, the ratio of the ligand to the metal ion determines whether mononuclear or dinuclear (oligomeric) complexes are formed, with an excess of the citrate (B86180) ligand favoring the formation of mononuclear species. scienceforecastoa.com This principle suggests that controlling the molar ratio of malic acid to the ferrous salt could be a key strategy in directing the synthesis towards either oligomeric or monomeric this compound products.

Furthermore, iron has been shown to catalyze polymerization reactions in other systems. For example, iron can catalyze the polymerization of catechol to form insoluble particles and soluble oligomers. researchgate.net This catalytic activity highlights the potential for iron-malate systems to form extended polymeric networks under specific conditions, although the direct synthesis of such polymers is not as extensively documented as for other iron complexes. The study of iron coordination compounds has identified a variety of dimeric and oligomeric derivatives, particularly with ligands like citrate that share structural similarities with malate. acs.org

Influence of Co-precipitants and Counterions on Product Characteristics

In precipitation-based syntheses, the choice of counterions and the presence of other substances in the solution can significantly affect the characteristics of the final product. When ferrous chloride is reacted with sodium malate, the primary counterions are sodium (Na⁺) and chloride (Cl⁻), which remain in the solution as soluble sodium chloride upon precipitation of this compound. google.com The efficiency of the precipitation and the purity of the resulting this compound depend on the effective separation of these soluble counterion salts.

The presence of other ions, which can act as co-precipitants, can alter the reaction pathway and product composition. Certain co-existing anions may compete with malate for coordination sites on the ferrous ion or form co-precipitates. mdpi.com For example, ions like phosphate (B84403) (PO₄³⁻) can form insoluble iron phosphate minerals, while carbonate (CO₃²⁻) can co-precipitate with ferrous ions as ferrous carbonate (FeCO₃). mdpi.com In one documented synthesis of a mixed-ligand iron complex, the use of calcium hydroxide (B78521) as a reagent led to the co-precipitation of calcium sulfate, which had to be removed through filtration to isolate the desired iron sucrate-malate product. google.com The pH of the solution, which is influenced by the starting materials and any added acids or bases, is also a critical factor, as it affects the solubility of ferrous hydroxide and the speciation of the malate ligand. researchgate.net

| Factor | Influence on Synthesis | Example | Reference |

| Counterions | Form soluble byproducts that must be separated. | Na⁺ and Cl⁻ form soluble NaCl. | google.com |

| Co-precipitants | Can compete for Fe²⁺ or form separate precipitates. | Calcium sulfate precipitates when calcium hydroxide is used. | google.com |

| Anions | Can form complexes or insoluble salts with iron. | Phosphate (PO₄³⁻) can form Fe-PO₄³⁻ minerals. | mdpi.com |

| pH | Affects solubility and speciation of reactants. | Precipitation of phenols by ferric chloride is highly pH-dependent. | researchgate.net |

Crystallization Techniques for this compound Hydrates

This compound is often isolated in a hydrated crystalline form, most commonly as this compound trihydrate (Fe(C₄H₄O₅)·3H₂O). google.com The formation of these crystals from an aqueous solution is a critical step in obtaining a pure, stable product. google.com Crystallization is driven by creating a supersaturated solution, from which the solid compound can precipitate in an ordered, crystalline lattice. mt.com

Controlled Cooling and Solvent Evaporation Methods

Two primary techniques used to achieve the supersaturation necessary for the crystallization of this compound trihydrate are solvent evaporation and controlled cooling. google.com

Solvent Evaporation: This method involves heating the aqueous solution to remove a portion of the solvent (water). mt.comalaquainc.com In a typical procedure for this compound synthesis, the reaction solution is concentrated by evaporation until it reaches a state of incipient crystallization, often reducing the volume to about one-third of the original. google.com This process increases the concentration of the this compound solute beyond its solubility limit, thereby inducing crystallization. mt.com

Controlled Cooling: After concentration, the solution is cooled in a controlled manner. google.com Lowering the temperature decreases the solubility of this compound, further promoting the formation of a supersaturated state and causing the crystals to precipitate out of the solution. google.commt.com For the synthesis of this compound trihydrate, cooling the concentrated solution to a temperature between 10°C and 50°C is effective, with a higher yield often obtained at the lower end of this range, around 10°C, due to the product's decreased solubility. google.com The rate of cooling is a critical parameter, as it influences the balance between crystal nucleation and growth, ultimately determining the size distribution of the final crystalline product. mt.com

| Technique | Principle | Application to this compound | Reference |

| Solvent Evaporation | Increases solute concentration by removing solvent. | Solution is evaporated to about one-third of its volume. | google.com |

| Controlled Cooling | Decreases solute solubility by lowering temperature. | Concentrated solution is cooled to 10-50°C to precipitate crystals. | google.com |

Isolation and Purification Strategies for Crystalline this compound Trihydrate

Once crystallization has occurred, the solid product must be isolated from the mother liquor and purified. The initial step in isolation is typically filtration, where the precipitated this compound trihydrate crystals are separated from the aqueous solution containing soluble byproducts and unreacted starting materials. google.com

To ensure the purity and stability of the final product, the isolated crystals are washed and dried under specific conditions. google.com Drying is a crucial step, as residual moisture can affect the stability of the compound. For this compound trihydrate, drying is performed in a vacuum oven at a controlled temperature, for instance around 35°C. google.com Critically, this process is carried out under an inert atmosphere, such as nitrogen gas, to prevent the oxidation of the ferrous (Fe²⁺) ion to the ferric (Fe³⁺) state, which would result in an impure product. google.com

For further purification, recrystallization can be employed. mt.com This technique involves dissolving the crystalline product in a suitable solvent at an elevated temperature and then allowing it to re-crystallize upon cooling. mt.comgoogle.com This process can effectively remove impurities that may have been trapped in the crystal lattice during the initial precipitation.

Exploration of this compound Analogues and Novel Derivatives

Research into iron coordination chemistry extends to the synthesis of analogues and derivatives of this compound, exploring how modifications to the ligand structure or the coordination environment of the iron center affect the compound's properties. These explorations can involve creating mixed-ligand complexes, organometallic compounds, or derivatives inspired by natural iron-chelating molecules.

One example of a this compound analogue is iron(II) sucrate-malate, a mixed-ligand complex synthesized using sucrose (B13894) and malic acid. google.com The synthesis involves creating a calcium-sucrate solution, adding a ferrous salt, and then neutralizing the system with malic acid. google.com This creates a complex where the iron(II) ion is coordinated by both sucrate and malate ligands.

The development of novel organometallic iron compounds represents another avenue of derivatization. Ferrocene (B1249389), a stable organometallic compound containing an iron atom sandwiched between two cyclopentadienyl (B1206354) rings, serves as a foundational structure for numerous derivatives. mdpi.com Synthetic strategies such as Friedel-Crafts acylation and Clemmensen reduction have been used to create a variety of substituted ferrocene analogues. mdpi.com While structurally different from this compound, these ferrocene derivatives illustrate the versatility of iron in forming stable complexes with organic moieties, including the synthesis of ferrocene-chloroquine analogues with specific biological applications. mdpi.comnih.gov

Furthermore, the influence of other ligands on the coordination sphere of iron has been studied. For example, the presence of cyanide can have a major effect on the carbonylation of ferrous salts in the presence of sulfur ligands, leading to the formation of Fe-SR-CN-CO centers. illinois.edu This demonstrates that the introduction of different functional groups can lead to novel ferrous derivatives with unique structural and electronic properties.

Synthesis of Ferrous-Sugar-Carboxylate Complexes (e.g., Ferrous Sucrate-Malate)

The synthesis of ferrous-sugar-carboxylate complexes, such as ferrous sucrate-malate, involves a multi-step process designed to create a stable, soluble iron complex. google.com This method is particularly noted for its use in fortifying beverages, where taste and stability are crucial. google.com

A representative synthesis for Iron (II) Sucrate-Malate is detailed in the following steps:

Preparation of Calcium-Sucrate Solution : Sucrose is completely dissolved in water. Subsequently, calcium hydroxide is added to the solution, and the mixture is stirred. Any resulting cloudiness is removed by filtration, yielding a clear calcium-sucrate solution. google.com

Introduction of Iron : To the calcium-sucrate solution, ferrous ammonium sulfate is added. The container is sealed to maintain an airtight environment, which is crucial for keeping the iron in its ferrous (Fe²⁺) oxidation state, identifiable by a green color. google.com

Neutralization and Complex Formation : Malic acid is then added to the mixture in batches. This step neutralizes the solution to a pH of approximately 3-4 and facilitates the formation of the desired iron sucrate-malate complex. google.com

Final Processing : The resulting precipitate, primarily calcium sulfate, is removed by filtration. The remaining solution contains the ferrous sucrate-malate. This solution can be used in its liquid form or be freeze-dried to produce a powder. google.com

This synthetic approach can be varied by substituting the calcium hydroxide with other bases like potassium hydroxide, or by using other sugars such as fructose (B13574) to create analogous complexes like iron (II) fructate-malate. google.comgoogle.com The resulting complexes are noted for being organoleptically acceptable, particularly in citrus beverages. google.com

Table 1: Reactants for Ferrous Sucrate-Malate Synthesis This table is interactive. You can sort and filter the data.

| Reactant | Chemical Formula | Role in Synthesis |

|---|---|---|

| Sucrose | C₁₂H₂₂O₁₁ | Sugar component of the complex |

| Water | H₂O | Solvent |

| Calcium Hydroxide | Ca(OH)₂ | Creates calcium-sucrate intermediate |

| Ferrous Ammonium Sulfate | Fe(NH₄)₂(SO₄)₂ | Source of ferrous (Fe²⁺) ions |

Preparation of Mixed-Metal Iron-Malate Clusters (e.g., Iron-Vanadium Malates)

The preparation of mixed-metal iron-malate clusters represents a sophisticated area of coordination chemistry, leading to the formation of complex, high-nuclearity structures. An example is the synthesis of an octanuclear iron-vanadium malate cluster, which is achieved through a self-assembly process in an aqueous medium. researchgate.netacs.org

The synthesis of the isolated octanuclear iron-vanadium malate, specifically (NH₄)₃(CH₃NH₃)₃[Feᴵᴵᴵ₂Vᴵⱽ₂Vⱽ₄O₁₁(mal)₆]·7.5H₂O, and its derivatives demonstrates this process. researchgate.netacs.org The core of this structure is the cluster anion [Fe₂V₆O₁₁(mal)₆]⁶⁻, which features an iron bicapped-triangular-prismatic geometry. researchgate.netacs.org

Key aspects of the synthesis include:

Self-Assembly in Water : The components are brought together in water, where they self-assemble into the complex cluster structure. researchgate.netacs.org

Formation of Isostructural Frameworks : The primary cluster anion can be bridged by divalent metal hydrates (where M = Fe, Cu, Zn) to construct isostructural metal-organic frameworks (MOFs). researchgate.netacs.org This results in a family of related metal hydrates. researchgate.net

Mixed-Valence States : The resulting clusters contain vanadium in mixed-valence states (V⁴⁺ and V⁵⁺) and iron in the ferric (Fe³⁺) state within the primary cluster. researchgate.netacs.org In the extended framework of the iron hydrate (B1144303) (2-Fe), a bridging Fe²⁺ ion is also present. acs.org

These synthetic methods highlight the versatility of malate as a ligand in creating complex, functional inorganic materials. The resulting iron-vanadium malate clusters exhibit interesting magnetic properties and have hydrophilic channels, showing a notable affinity for adsorbing oxygen compared to other gases like nitrogen, hydrogen, carbon dioxide, and methane (B114726) at room temperature. acs.org

Advanced Spectroscopic and Analytical Characterization of Ferrous Malate Complexes

Vibrational Spectroscopy for Molecular Structure and Bonding

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful probe of molecular structure by identifying the vibrational modes of functional groups within the complex. These techniques are particularly sensitive to changes in bond strength and symmetry upon coordination of the malate (B86768) ligand to the ferrous (Fe²⁺) ion.

Infrared spectroscopy is instrumental in elucidating how the malate ligand binds to the iron center. The coordination of the carboxylate groups of malate to the Fe²⁺ ion induces significant shifts in their characteristic vibrational frequencies compared to the free ligand. In studies of iron malate, the free C=O stretching vibration, typically observed around 1730 cm⁻¹, disappears upon complexation. akjournals.com It is replaced by two distinct, strong bands corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the coordinated carboxylate group. akjournals.com

The asymmetric stretching band (νₐₛ(OCO)) for iron malate appears in the region of 1590–1550 cm⁻¹, while the symmetric stretching band (νₛ(OCO)) is found between 1401–1382 cm⁻¹. akjournals.com The energy separation (Δν) between these two bands (Δν = νₐₛ - νₛ) provides critical information about the coordination mode of the carboxylate group. For comparison, in Fe(III)-EDTA complexes, which also feature iron-carboxylate bonds, the Δν value for monodentate coordinating groups is significantly larger than for ionic carboxylate groups, confirming the formation of a coordinate bond. conicet.gov.ar The presence of broad absorption bands in the 3600–2700 cm⁻¹ region is indicative of the O-H stretching frequencies from water molecules, which may be part of the coordination sphere or present as water of crystallization. akjournals.com

Table 1: Characteristic IR Frequencies for Ferrous Malate Complexation

| Vibrational Mode | Free Ligand (Malic Acid/Malate) Frequency (cm⁻¹) | Coordinated Ligand (this compound) Frequency (cm⁻¹) | Interpretation |

|---|---|---|---|

| ν(C=O) of Carboxylic Acid | ~1730 | Absent | Disappearance confirms deprotonation and coordination of the carboxyl group. akjournals.com |

| νₐₛ(COO⁻) Asymmetric Stretch | - | 1590 - 1550 | Formation of a metal-carboxylate bond. akjournals.com |

| νₛ(COO⁻) Symmetric Stretch | - | 1401 - 1382 | Formation of a metal-carboxylate bond. akjournals.com |

| ν(O-H) of H₂O/OH | - | 3600 - 2700 (Broad) | Indicates the presence of coordinated or lattice water molecules. akjournals.com |

Raman spectroscopy is complementary to IR spectroscopy and is particularly effective for examining the low-frequency vibrations characteristic of metal-oxygen (Fe-O) bonds. While IR spectroscopy is based on changes in dipole moment, Raman spectroscopy relies on changes in polarizability, making it highly sensitive to the symmetric vibrations of the Fe-O coordination sphere. nih.gov The technique provides a distinct "fingerprint" of the complex, allowing for the identification of specific structural features.

In spectra of related iron-containing compounds, Fe-O stretching vibrations are typically observed in the low-frequency region below 400 cm⁻¹. nasa.govrruff.info For iron oxides, characteristic Raman bands appear at approximately 306, 538, and 670 cm⁻¹. chemrxiv.org In ferrous sulfate (B86663) hydrates, Raman spectra reveal the fundamental vibrational modes of the sulfate tetrahedra and the O-H modes of structural water. mdpi.com For this compound, one would expect to observe distinct bands corresponding to the Fe-O stretching modes from both the carboxylate and hydroxyl moieties of the malate ligand. The analysis of these modes can help determine the coordination geometry around the iron center. nih.gov The comparison of the Raman spectrum of the complex with that of the free malate ligand reveals shifts and the appearance of new bands that are diagnostic of complex formation. scirp.org

Table 2: Expected Raman Active Modes for this compound

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Structural Information |

|---|---|---|

| Fe-O Stretch (Carboxylate) | 200 - 400 | Direct evidence of the metal-ligand bond; sensitive to coordination geometry. nasa.govrruff.info |

| Fe-O Stretch (Hydroxyl) | 200 - 400 | Confirmation of the hydroxyl group's participation in coordination. |

| COO⁻ Bending/Rocking | 600 - 900 | Fingerprint region of the coordinated malate ligand. scirp.org |

| C-C, C-O Stretching | 900 - 1200 | Vibrations of the malate carbon backbone, which are perturbed upon chelation. scirp.org |

Electronic Spectroscopy and Redox State Determination

Electronic spectroscopy provides direct information about the d-orbitals of the iron center, its oxidation state (redox state), and the nature of electronic transitions within the complex. Techniques like UV-Visible and Electron Paramagnetic Resonance spectroscopy are crucial for defining the electronic structure of the this compound complex.

UV-Visible (UV-Vis) spectroscopy probes the electronic transitions between molecular orbitals. For high-spin ferrous (Fe²⁺) complexes, which have a d⁶ electron configuration, the electronic transitions between d-orbitals (d-d transitions) are spin-forbidden. nih.gov Consequently, these transitions are very weak (molar absorptivity, ε ~ 10 M⁻¹cm⁻¹) and typically occur in the near-infrared (NIR) region (12,000–4,000 cm⁻¹ or ~830-2500 nm), where they can be obscured by vibrational overtones from the solvent or ligand. nih.gov For a high-spin Fe²⁺ ion in an octahedral field, a single spin-allowed transition (⁵T₂g → ⁵E₉) is expected. nih.gov

More intense bands in the UV or visible region for this compound are likely to be charge-transfer bands, involving the transfer of an electron from a ligand-based orbital to a metal-based orbital (Ligand-to-Metal Charge Transfer, LMCT) or vice versa (Metal-to-Ligand Charge Transfer, MLCT). UV-Vis spectroscopy is highly effective for monitoring the formation of the complex in solution. Studies on the related Fe(III)-malate system show the appearance of new absorption bands upon complexation, allowing for the determination of stoichiometry and stability constants. researchgate.netresearchgate.net Although the specific transitions differ, the principle of using spectral changes to monitor the binding of malate to iron is directly applicable.

Table 3: Expected Electronic Transitions for High-Spin Octahedral Fe(II) Complexes

| Transition Type | Energy Region | Intensity (ε, M⁻¹cm⁻¹) | Description |

|---|---|---|---|

| d-d (⁵T₂g → ⁵E₉) | Near-Infrared (NIR) | Weak (~10) | Spin-allowed but parity-forbidden transition between d-orbitals. nih.gov |

| Charge Transfer (LMCT/MLCT) | UV / Visible | Strong (>1000) | Electron transfer between ligand and metal orbitals; sensitive to redox state. |

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that detects species with unpaired electrons, making it highly suitable for studying paramagnetic metal centers like iron. However, high-spin ferrous iron (Fe²⁺, d⁶) is an integer-spin (S=2) non-Kramers ion. nationalmaglab.org Due to large zero-field splitting (ZFS) of the spin levels, which can be tens of cm⁻¹, high-spin Fe²⁺ complexes are typically "EPR silent" when using conventional X-band (~9.5 GHz) spectrometers. nationalmaglab.orgnih.gov

The detection and characterization of the Fe²⁺ center in this compound require advanced EPR techniques, such as high-frequency and high-field EPR (HFEPR). nationalmaglab.org HFEPR utilizes much higher microwave frequencies (e.g., >100 GHz) and magnetic fields, which can overcome the large ZFS and induce observable transitions between the spin sublevels. nationalmaglab.org Analysis of the resulting spectra allows for the precise determination of the spin Hamiltonian parameters, including the axial (D) and rhombic (E) ZFS parameters and the g-values. These parameters provide a detailed description of the electronic ground state and the symmetry of the ligand field around the iron ion. For instance, detailed HFEPR studies on the model complex [Fe(H₂O)₆]SiF₆ have successfully determined these parameters with high accuracy. nationalmaglab.org

Table 4: Representative Spin Hamiltonian Parameters for a High-Spin Fe(II) Complex

| Parameter | Typical Value (for [Fe(H₂O)₆]²⁺) | Significance |

|---|---|---|

| Spin State (S) | 2 | Characteristic of high-spin Fe(II). nationalmaglab.org |

| Axial ZFS (D) | +11.95 cm⁻¹ | Measures the axial distortion from perfect octahedral symmetry. nationalmaglab.org |

| Rhombic ZFS (E) | 0.658 cm⁻¹ | Measures the rhombic (in-plane) distortion. nationalmaglab.org |

| g-tensor | g = [2.099, 2.151, 1.997] | Reflects the interaction of the electron spin with the magnetic field. nationalmaglab.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy of paramagnetic compounds (pNMR) is a specialized but powerful tool for probing the structure and dynamics of complexes like this compound in solution. The presence of the paramagnetic Fe²⁺ center has profound effects on the NMR spectrum. du.ac.inosti.gov These effects, while complicating the spectrum, also provide unique structural information that is not accessible for diamagnetic analogues.

The primary effects are a massive spread of chemical shifts (often over 200 ppm) and significant broadening of the resonance signals for nuclei close to the paramagnetic center. du.ac.in The paramagnetic contribution to the chemical shift (the paramagnetic shift) arises from two main sources: the contact shift and the pseudocontact shift. cecam.org

Contact Shift: Results from the delocalization of unpaired electron spin density from the metal onto the ligand nuclei through the chemical bonds. It provides information on the covalent character of the metal-ligand bond. cecam.org

Pseudocontact Shift (PCS): A through-space dipolar interaction between the electron spin and the nuclear spin. The PCS is dependent on the distance and angle of the nucleus relative to the metal ion and the anisotropy of the magnetic susceptibility, providing long-range structural constraints. nih.gov

Additionally, the paramagnetic center dramatically increases the relaxation rates of nearby nuclei, an effect known as Paramagnetic Relaxation Enhancement (PRE). nih.gov The PRE is proportional to 1/r⁶, where r is the distance between the nucleus and the iron center, making it an excellent tool for measuring metal-nucleus distances up to ~35 Å. nih.gov By measuring these paramagnetic effects (PCS and PRE) for various nuclei in the malate ligand, it is possible to map the three-dimensional structure and orientation of the ligand relative to the iron center in solution.

Table 5: Paramagnetic Effects in NMR of this compound

| Effect | Origin | Dependence | Structural Information Derived |

|---|---|---|---|

| Contact Shift | Through-bond spin delocalization. cecam.org | Bonding pathway, dihedral angles. | Covalent character of Fe-O bond, ligand conformation. cecam.org |

| Pseudocontact Shift (PCS) | Through-space dipolar coupling. nih.gov | Distance (1/r³) and angular position. nih.gov | Long-range distances and angles; global fold of the ligand. |

| Paramagnetic Relaxation Enhancement (PRE) | Through-space dipolar relaxation. nih.gov | Distance (1/r⁶). nih.gov | Precise metal-nucleus distance measurements. |

Mass Spectrometry for Molecular Identification and Speciation

Mass spectrometry serves as a powerful tool for the detailed investigation of this compound complexes, offering insights into their molecular weight, elemental composition, and the distribution of different species in a sample.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of thermally labile and non-volatile molecules like metal-organic complexes in solution. For this compound, ESI-MS allows for the transfer of the iron-malate complexes from the liquid phase to the gas phase with minimal fragmentation, enabling the identification of the intact complex ions.

In research, ESI-MS is often coupled with high-resolution mass analyzers, such as Orbitrap or time-of-flight (TOF) instruments. This combination provides high mass accuracy (typically within ±1 ppm), which facilitates the confident identification of individual iron-malate species based on their exact molecular mass. nih.gov The technique is sensitive to the various coordination modes and stoichiometries that may exist in solution. For instance, in studies of iron complexes with organic acids like malate and citrate (B86180), ESI-MS has been instrumental in identifying numerous and novel complexes of iron(II) and iron(III). nih.gov

The fragmentation patterns observed in tandem mass spectrometry (MS/MS or MSⁿ) experiments can further provide structural information about the complexes, such as the connectivity between the iron center and the malate ligand. nih.gov

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive elemental analysis technique capable of detecting metals at trace and ultra-trace concentrations, often at the parts-per-billion (ppb) or even parts-per-trillion (ppt) level. nih.gov In the context of this compound, ICP-MS is the premier method for the precise quantification of the total iron content.

The sample is introduced into a high-temperature argon plasma (around 6,000-10,000 K), which atomizes and ionizes the iron atoms. These ions are then guided into a mass spectrometer, where they are separated based on their mass-to-charge ratio. By measuring the specific isotopes of iron (e.g., ⁵⁶Fe and ⁵⁷Fe), ICP-MS provides an accurate and precise determination of the iron concentration in a given sample. crystallography.net This technique is crucial for verifying the stoichiometry of synthesized this compound and for quality control in its production.

When coupled with a separation technique like liquid chromatography, ICP-MS can act as an element-specific detector to quantify the iron present in different complexed forms. crystallography.net

The quantitative analysis of labile low-molecular-weight iron complexes like this compound is challenging due to dynamic equilibria and potential interactions with analytical instrumentation. capes.gov.br A sophisticated approach to overcome these challenges is the use of isotope-dilution analysis coupled with Hydrophilic Interaction Liquid Chromatography (HILIC) and dual mass spectrometric detection (ESI-MS and ICP-MS). capes.gov.bracs.org

This method involves the addition of a known amount of an iron isotope (e.g., ⁵⁷Fe or ⁵⁸Fe) to the sample. capes.gov.bracs.org This "spike" equilibrates with the naturally occurring iron (predominantly ⁵⁶Fe) in the sample, forming isotopically labeled versions of the iron-malate complexes that act as internal standards. capes.gov.br

HILIC is employed for the separation of these polar complexes. capes.gov.br The eluent from the HILIC column can be split and directed to both an ESI-MS and an ICP-MS detector. nih.govcapes.gov.br

HILIC-ICP-MS: The ICP-MS measures the ratio of the iron isotopes (e.g., ⁵⁷Fe/⁵⁶Fe) in the separated chromatographic peaks. This ratio allows for the precise quantification of the iron in each specific malate complex, correcting for any degradation or loss during the separation process. acs.org

HILIC-ESI-MS: The ESI-MS provides the molecular identity of the corresponding iron-malate complexes based on their mass-to-charge ratios. capes.gov.br

This dual-detection strategy allows for the accurate quantitative speciation of various iron-malate complexes present in a sample. Research has successfully applied this technique to quantify mixed-ligand iron complexes with malate and citrate in complex matrices like coconut water. capes.gov.bracs.org

| Technique | Analyte Information | Key Findings for Iron-Malate Systems |

| ESI-MS | Molecular identification of intact complexes | Enables identification of various Fe(II)-malate and Fe(III)-malate species in solution. nih.gov |

| ICP-MS | Total elemental iron concentration | Provides highly accurate and sensitive quantification of iron. nih.gov |

| HILIC-MS | Quantitative speciation of complexes | Allows for the separation and quantification of individual iron-malate complexes using isotope dilution. capes.gov.bracs.org |

X-ray Diffraction (XRD) for Crystalline and Amorphous Structural Analysis

X-ray diffraction is a fundamental technique for investigating the atomic and molecular structure of materials. It can distinguish between crystalline solids, which have a regular, repeating atomic arrangement, and amorphous solids, which lack long-range order.

Powder X-ray Diffraction (PXRD) is a rapid, non-destructive technique used to identify crystalline phases and assess the degree of crystallinity of a solid sample. ncats.io A powdered sample is irradiated with monochromatic X-rays, and the diffraction pattern—a plot of diffracted intensity versus the diffraction angle (2θ)—is recorded. This pattern serves as a unique "fingerprint" for a specific crystalline compound. acs.org

For a crystalline sample of this compound, the PXRD pattern would exhibit a series of sharp peaks at characteristic 2θ angles. The positions and relative intensities of these peaks could be compared to a reference database, such as the Powder Diffraction File (PDF) maintained by the International Centre for Diffraction Data (ICDD), to confirm the phase identity. However, specific, publicly available experimental powder XRD patterns for this compound are not readily found in major databases. In studies of other ferrous compounds like ferrous sulfate and ferrous fumarate (B1241708), PXRD has been effectively used to distinguish between them and identify the specific hydrate (B1144303) forms present. nih.gov

Hypothetical Powder X-ray Diffraction Data for a Crystalline this compound Sample This table is a hypothetical representation of what PXRD data could look like, as specific experimental data for this compound is not available in the searched literature.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) |

|---|---|---|---|

| 12.5 | 7.08 | 80 | (100) |

| 18.8 | 4.72 | 100 | (110) |

| 25.2 | 3.53 | 65 | (200) |

| 31.5 | 2.84 | 40 | (211) |

Single-crystal X-ray diffraction (SC-XRD) is the most powerful method for determining the precise three-dimensional arrangement of atoms within a crystal. govinfo.gov This technique requires a single, high-quality crystal of the compound, typically between 30 and 300 microns in size. govinfo.gov

By analyzing the diffraction pattern produced when a single crystal is rotated in an X-ray beam, researchers can determine the unit cell dimensions (the basic repeating block of the crystal), the space group (describing the crystal's symmetry), and the exact coordinates of every atom in the structure. govinfo.gov This information allows for the precise calculation of bond lengths, bond angles, and intermolecular interactions.

While the crystal structures of other malate-containing compounds, such as creatininium malate, have been solved using SC-XRD, no published single-crystal structure for this compound could be located in the primary crystallographic databases. nih.gov If a suitable crystal of this compound were to be grown and analyzed, SC-XRD would provide definitive information on the coordination geometry of the Fe²⁺ ion, how the malate ligand binds to the iron (e.g., monodentate, bidentate), and how the individual this compound units pack together to form the crystal lattice.

Hypothetical Single-Crystal Data for this compound This table presents hypothetical crystallographic data that could be obtained from an SC-XRD experiment.

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.95 |

| b (Å) | 6.63 |

| c (Å) | 15.16 |

| β (°) | 101.87 |

| Volume (ų) | 1077.8 |

Thermal Analysis Techniques for Decomposition Pathways

Thermal analysis methods are crucial for understanding the thermal stability, hydration state, and decomposition of metal complexes. By subjecting a material to a controlled temperature program, these techniques can elucidate the physical and chemical changes that occur upon heating.

Thermogravimetric analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. beilstein-journals.org This method is particularly useful for determining the hydration state and decomposition pattern of compounds like this compound. rsc.orgmdpi.com

Based on the behavior of similar iron(II) carboxylate complexes, a representative TGA profile for a hypothetical hydrated this compound (FeC₄H₄O₅·nH₂O) can be proposed. The initial step would involve the loss of 'n' molecules of water. The second major mass loss would correspond to the decomposition of the malate ligand.

Table 1: Representative TGA Data for a Hypothetical Hydrated this compound

| Temperature Range (°C) | Mass Loss (%) | Assignment |

| 50 - 150 | Variable (depends on 'n') | Dehydration (Loss of water molecules) |

| 200 - 400 | Significant | Decomposition of the malate ligand |

| > 400 | - | Formation of iron oxide residue |

This table is illustrative and based on the known thermal behavior of similar iron(II) carboxylate complexes.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. sciengine.comtorontech.com DSC is used to detect thermal transitions such as melting, crystallization, and glass transitions. researchgate.netresearchgate.net

Specific DSC data for this compound is not widely published. However, the DSC curve of a hydrated metal complex would be expected to show an endothermic peak corresponding to the energy absorbed to remove the water of hydration. researchgate.net This would be followed by further endothermic or exothermic peaks at higher temperatures associated with the decomposition of the complex. beilstein-journals.org For example, the DSC analysis of iron(II) fumarate, another iron(II) carboxylate, reveals distinct thermal events corresponding to its decomposition. researchgate.net

Table 2: Expected Thermal Transitions for this compound in DSC Analysis

| Temperature Range (°C) | Thermal Event | Description |

| 100 - 200 | Endotherm | Dehydration |

| > 250 | Endotherm/Exotherm | Decomposition of the organic moiety |

This table presents expected transitions based on the principles of DSC and data from analogous compounds.

Electrochemical Characterization using Voltammetric Techniques

Voltammetric methods are powerful electrochemical techniques used to study the redox behavior of metal complexes in solution. These techniques provide information on the stability and reversibility of redox processes.

The electrochemical behavior of iron-malate complexes has been investigated using voltammetric techniques, revealing multiple redox processes. In a study of iron(III)-malate complexes in a 0.55 mol L⁻¹ NaCl solution over a pH range of 4.5 to 11, three distinct redox processes were identified at approximately -0.11 V, -0.35 V, and -0.60 V. jetir.org

The reversibility of these processes was also examined. The first redox process occurring at -0.11 V was found to be reversible. jetir.org In contrast, the redox reactions at -0.35 V and -0.60 V exhibited quasireversible characteristics. jetir.org This indicates that the electron transfer kinetics for the latter two processes are slower than for the first.

Table 3: Redox Processes of Iron-Malate Complexes

| Peak Potential (V) | pH Range | Reversibility |

| -0.11 | 4.5 - 6.5 | Reversible |

| -0.35 | 6.5 - 9.0 | Quasireversible |

| -0.60 | 8.5 - 11.0 | Quasireversible |

Data sourced from a voltammetric study of Fe(III)-malate complexes. jetir.org

The stability of metal complexes in solution is quantified by their stability constants. Voltammetric methods can be employed to determine these constants. For the iron-malate system, the stability constants for both ferrous (Fe(II)) and ferric (Fe(III)) complexes have been calculated.

The reversible nature of the first redox process allowed for the calculation of the stability constants for both the oxidized and reduced forms of the malate complexes. jetir.org

Table 4: Stability Constants (log K) for Ferrous and Ferric Malate Complexes

| Complex | Stability Constant (log K) |

| [Fe(III)(mal)] | 12.66 ± 0.33 |

| [Fe(III)(mal)₂] | 15.21 ± 0.25 |

| [Fe(II)(mal)] | 2.25 ± 0.36 |

| [Fe(II)(mal)₂] | 3.18 ± 0.32 |

These values were determined in a 0.55 mol L⁻¹ NaCl solution. jetir.org

Coordination Chemistry and Complexation Mechanisms of Iron Malate Species

Ligand Binding and Chelation Modalities of Malic Acid with Iron(II) Ions

The interaction between malic acid and ferrous iron (Fe(II)) is a classic example of chelation, where a single ligand molecule binds to a central metal ion at multiple points, forming a stable, ring-like structure known as a chelate.

Role of Carboxylate and Hydroxyl Groups in Iron Coordination

Malic acid, a dicarboxylic acid, possesses two carboxylate (-COOH) groups and one hydroxyl (-OH) group. All three of these functional groups can participate in the coordination of an iron ion. The carboxylate groups, after deprotonation, form strong ionic bonds with the positively charged Fe(II) ion. The hydroxyl group can also coordinate with the iron center. This multi-point attachment, known as the chelate effect, results in a significantly more stable complex than if the binding occurred through only one functional group. researchgate.net The involvement of the hydroxyl group is particularly crucial as it leads to the formation of stable five- or six-membered chelating rings with the iron ion. researchgate.net

Stoichiometric Relationships in Iron-Malate Complex Formation

The stoichiometry of iron-malate complexes, which describes the ratio of iron ions to malate (B86768) ligands, is not fixed and can vary depending on factors such as the concentration of reactants and the pH of the solution. Studies have identified several stoichiometric relationships. For ferrous malate, a simple 1:1 complex, denoted as [Fe(L)] where L represents the malate ligand, is commonly observed. rsc.org However, under certain conditions, more complex species can form. For instance, research on ferric (Fe(III)) malate has revealed the formation of polynuclear complexes, including dimers and trimers. rsc.orgresearchgate.net At a pH of 7.0, a 1:2 complex of Fe(III) to malate has been identified. researchgate.net These findings suggest that the stoichiometry can be intricate, involving not just simple mononuclear complexes but also more elaborate polynuclear structures.

pH-Dependent Complexation Behavior and Speciation Diagrams

The pH of the aqueous solution is a critical determinant of the type and distribution of iron-malate species present. The protonation state of malic acid's carboxylate and hydroxyl groups is directly controlled by pH, which in turn affects its ability to bind with iron. researchgate.net

At very low pH values, malic acid is fully protonated, and complexation with iron is limited. As the pH increases, the carboxylic acid groups deprotonate, enhancing the ligand's ability to chelate iron. Voltammetric studies have detected three distinct iron(III)-malate redox processes in the pH range of 4.5 to 11, indicating the presence of different complex species at varying pH levels. researchgate.netresearchgate.net The stability of soluble iron-malate species has been observed over a broad pH range from 1.5 to 11.5. researchgate.net

A speciation diagram would graphically illustrate the relative concentrations of different iron-malate complexes as a function of pH. For example, at lower pH ranges (e.g., 2-4), the protonated complex [Fe(HMal)]+ might be predominant. As the pH rises (e.g., 4-6), the fully deprotonated 1:1 complex [Fe(Mal)] would likely become the major species. At even higher pH and with an excess of malate, a 1:2 complex, [Fe(Mal)2]2-, could form. researchgate.net In the case of Fe(III), hydroxylated complexes such as [Fe(mal)2(OH)x] are also observed at higher pH values. researchgate.net

Equilibrium and Stability Constants of Ferrous and Ferric Malate Complexes

The stability of a metal-ligand complex in solution is quantified by its stability constant (K) or the logarithm of this value (log K). A higher log K value indicates a more stable complex. Equilibrium constants describe the balance between the formation and dissociation of the complex.

Several studies have determined these constants for both ferrous (Fe(II)) and ferric (Fe(III)) malate complexes. For the this compound complex (Fe²⁺ + L²⁻ ⇌ FeL), the stability constant (log K) has been reported as approximately 2.60. rsc.org Another study calculated the stability constants for both the 1:1 and 1:2 this compound complexes, yielding log K1 = 2.25 and log β2 = 3.18, respectively. researchgate.net

Ferric malate complexes are significantly more stable than their ferrous counterparts. The stability constant (log K1) for the 1:1 ferric malate complex (FeL+) has been reported as 7.13. rsc.org Other investigations have found even higher values, with a log K for the Fe(III)-malate complex being reported as 20.85. researchgate.netresearcher.life The table below summarizes some of the reported stability constants.

| Complex Species | Ionic Strength (M) | Temperature (°C) | Log K | Source |

| This compound (Fe²⁺L) | 0.1 (NaClO₄) | 20 | 2.60 | rsc.org |

| This compound (Fe(II)(mal)) | 0.55 (NaCl) | 25 | 2.25 (log K₁) | researchgate.net |

| This compound (Fe(II)(mal)₂) | 0.55 (NaCl) | 25 | 3.18 (log β₂) | researchgate.net |

| Ferric Malate (Fe³⁺L⁺) | 0.1 (NaClO₄) | 20 | 7.13 (log K₁₁) | rsc.org |

| Ferric Malate (Fe(III)(mal)) | 0.55 (NaCl) | 25 | 12.66 (log K₁) | researchgate.net |

| Ferric Malate (Fe(III)(mal)₂) | 0.55 (NaCl) | 25 | 15.21 (log β₂) | researchgate.net |

| Ferric Malate | Not Specified | Not Specified | 20.85 | researchgate.netresearcher.life |

Influence of Solvent Environment and Ionic Strength on Complex Stability and Reactivity

The stability and reactivity of this compound complexes are also influenced by the surrounding chemical environment, specifically the solvent composition and the ionic strength of the solution.

Studies on the oxidation of the iron(II)-malate complex in alcohol-water mixtures have shown that the rate of reaction is highly dependent on the type and concentration of the alcohol present. smolecule.comorientjchem.org The rate constant for the oxidation reaction decreases as the concentration of alcohol (methanol, ethanol, propanol) increases. orientjchem.org This effect has been attributed primarily to the decrease in the macroscopic dielectric constant of the medium upon the addition of alcohol, rather than to structural changes in the coordination sphere of the complex. orientjchem.org

Ionic strength, a measure of the total concentration of ions in a solution, also plays a role in complex stability. nih.gov Generally, the stability constants of metal-ligand complexes are dependent on ionic strength. rjpbcs.com While specific studies detailing the effect of ionic strength on this compound are limited, research on similar iron-fulvic acid complexes shows that the effect of ionic strength on speciation is generally small, though it can be more pronounced under specific pH conditions. geologyscience.ru

Comparative Coordination Chemistry with Other Organic Acids (e.g., Citrate (B86180), Tartrate)

Comparing the coordination chemistry of malate with other similar organic acids, such as citrate and tartrate, provides valuable insights into how ligand structure affects complex formation and stability. All three are hydroxycarboxylic acids commonly found in nature and are effective chelators of iron.

Ferric citrate complexes have been extensively studied and, like malate, can form various mononuclear and polynuclear species depending on pH and the iron-to-citrate ratio. scienceforecastoa.comregulations.govnih.gov Citrate, having three carboxylate groups and one hydroxyl group, is a more potent chelator than malate. researchgate.net This is reflected in the stability constants. For example, the stability constant (log K) for the 1:1 ferrous citrate complex is higher than that for this compound. rsc.org Similarly, the stability of ferric citrate complexes is generally greater than that of ferric malate complexes under comparable conditions. rsc.orgasm.org

Tartaric acid, another dicarboxylic acid with two hydroxyl groups, also forms complexes with iron. The stability of the ferrous tartrate complex is slightly lower than that of the this compound complex. rsc.org The table below offers a comparison of stability constants for the 1:1 complexes of Fe(II) and Fe(III) with malate, citrate, and tartrate.

| Ligand | Fe(II) Complex (log K) | Fe(III) Complex (log K) | Source |

| Malate | 2.60 | 7.13 | rsc.org |

| Citrate | 3.08 | 11.45 | cdnsciencepub.com |

| Tartrate | 2.45 | 7.45 | rsc.org |

This comparison highlights that while all three ligands are effective in chelating iron, the specific arrangement and number of carboxylate and hydroxyl groups lead to differences in the stability of the resulting complexes.

Theoretical Studies and Molecular Modeling of Iron-Malate Interactions and Conformations

Theoretical studies and molecular modeling have become indispensable tools for elucidating the intricate interactions and conformational possibilities of iron-malate complexes at an atomic level. These computational approaches complement experimental data by providing detailed insights into coordination geometries, bonding characteristics, and the energetics of complex formation, which are often challenging to determine through experimental means alone. Methodologies such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations are frequently employed to model these systems. researchgate.netacs.org

Molecular dynamics simulations offer a means to explore the conformational landscape and dynamic behavior of this compound complexes in solution. acs.orgnih.gov By simulating the movements of the atoms over time, MD can reveal the flexibility of the complex, the nature of its interactions with surrounding solvent molecules, and the potential for different isomers to exist in equilibrium. For example, MD simulations can be used to study the hydration shell of the this compound complex and the role of water molecules in stabilizing its structure. researchgate.netunige.ch

A notable example of the application of theoretical calculations to a system containing this compound is the study of mixed-valence iron-vanadium malate compounds. acs.orgnih.gov In this research, theoretical bond valence sum (BVS) calculations were crucial in determining the oxidation states of the metal centers, confirming the presence of both Fe(III) and bridging Fe(II) ions within the complex structure. acs.orgnih.gov The BVS method is an empirical approach that relates the length of a bond to its valence, providing a valuable tool for validating coordination environments in complex structures. cnr.it

The following table summarizes key theoretical parameters and findings from computational studies on iron complexes, which are relevant to understanding this compound interactions.

| Computational Method | System Studied | Key Findings/Parameters Investigated | Reference |

| Density Functional Theory (DFT) | Iron-carbonyl-phosphine catalysts | Calculation of free energy of activation for reaction pathways. | nih.gov |

| DFT | Fe(II) complexes with various ligands | Assessment of exchange-correlation functionals for predicting spin-state energetics. | researchgate.net |

| Ab Initio Molecular Dynamics (AIMD) | Aqueous [Fe(bpy)₃]²⁺ | Investigation of structural changes and solvation shell dynamics upon spin crossover. | unige.ch |

| Molecular Dynamics (MD) | Fe(II) in aqueous solution | Determination of hydration shell structure and coordination numbers. | researchgate.net |

| Theoretical Bond Valence Sum (BVS) | Mixed-valence Fe-V-malate complex | Determination of the oxidation states of Fe(II) and Fe(III) within the cluster. | acs.orgnih.gov |

This table is generated based on findings from various computational studies on iron complexes and is intended to be illustrative of the types of data obtained through theoretical methods.

Furthermore, computational studies on related systems, such as the interaction of malate with the iron-sulfur cluster in the enzyme fumarase, provide insights into how the malate molecule can bind within a biological iron-containing environment. biorxiv.org These studies, often combining DFT and MD, help to elucidate the role of specific amino acid residues in positioning the substrate and the nature of the electrostatic interactions that govern binding. biorxiv.org

Biochemical and Cellular Mechanisms of Iron Malate Interactions in Vitro and Non Clinical Animal Models

Cellular Iron Uptake and Transport Pathways Mediated by Iron-Malate

The intestinal absorption of dietary non-heme iron is a critical physiological process. This process primarily occurs in the duodenum and upper jejunum. patsnap.com It involves the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), its transport across the apical membrane of enterocytes, intracellular trafficking, and subsequent export across the basolateral membrane into the circulation. The presence of organic acids, such as malate (B86768), can influence the solubility and bioavailability of iron.

Mechanisms of Ferrous Iron Uptake by Enterocytes in Model Systems

The primary transporter responsible for the apical uptake of ferrous iron into enterocytes is the Divalent Metal Transporter 1 (DMT1), also known as NRAMP2 or SLC11A2. frontiersin.orgjournalagent.com DMT1 is a transmembrane protein that facilitates the transport of various divalent metal ions, including Fe²⁺. frontiersin.orgclinical-laboratory-diagnostics.com For iron to be transported by DMT1, it must be in its ferrous (Fe²⁺) state. journalagent.comfrontiersin.org Dietary non-heme iron is often in the ferric (Fe³⁺) form, which is largely insoluble at the neutral pH of the intestine. haematologica.orgresearchgate.net

The reduction of ferric to ferrous iron at the apical surface of enterocytes is a crucial step for absorption and is primarily mediated by the enzyme duodenal cytochrome B (DcytB), a ferrireductase. haematologica.orghaematologica.org Other dietary reducing agents, like ascorbate (B8700270) (vitamin C), can also facilitate this reduction. haematologica.org In plant-based models, the reduction of Fe³⁺-malate complexes by ascorbate has been observed to be an essential step for iron uptake. oup.com While the direct uptake of a ferrous malate complex by DMT1 is not explicitly detailed in the provided results, the presence of malate can help maintain iron in a soluble form, making it more available for reduction and subsequent transport by DMT1. patsnap.com

Recent studies in human intestinal cell lines (Hutu-80) suggest that iron uptake from simple salts like ferrous fumarate (B1241708) may also occur via clathrin-mediated endocytosis, in addition to the DMT1 pathway. frontiersin.org This indicates that multiple mechanisms for ferrous iron uptake may operate simultaneously. frontiersin.org

Role of Intracellular Iron Transport Proteins and Compartmentalization

Once inside the enterocyte, ferrous iron enters the labile iron pool (LIP), a transient and reactive pool of intracellular iron. From here, iron must be carefully managed to prevent toxicity and ensure it reaches its appropriate destinations. mdpi.com This process involves specialized intracellular iron chaperones and storage proteins.

Poly (rC)-binding proteins 1 and 2 (PCBP1 and PCBP2) have been identified as key iron chaperones. mdpi.comnih.gov They bind to ferrous iron and deliver it to various intracellular locations, preventing it from participating in harmful redox reactions. mdpi.com PCBP1 is a major iron chaperone that can deliver iron to ferritin for storage. nih.gov PCBP2 has been shown to interact directly with both the iron importer DMT1 and the iron exporter ferroportin, suggesting a role in regulating iron trafficking into and out of the cytosol. mdpi.comnih.gov

The primary intracellular iron storage protein is ferritin. nih.govnih.gov This spherical protein complex can store thousands of iron atoms in its core in the ferric state, safely sequestering it and making it available for future use. nih.govfrontiersin.org The H-subunit of ferritin possesses ferroxidase activity, which oxidizes Fe²⁺ to Fe³⁺ for storage. nih.govfrontiersin.org Iron stored in ferritin within enterocytes can either be released for transport into the body or be lost when the enterocytes are shed from the intestinal lining, a process that helps regulate total body iron levels. haematologica.orgnih.gov

Iron is also transported to mitochondria for the synthesis of heme and iron-sulfur clusters, which are essential components of many proteins involved in cellular respiration and other metabolic processes. wikipedia.orgresearchgate.net In erythroid cells, the protein mitoferrin 1 is responsible for transporting iron across the inner mitochondrial membrane. nih.gov

Basolateral Iron Efflux and Interaction with Circulating Iron Carriers

The export of iron from the enterocyte across the basolateral membrane into the bloodstream is mediated by the protein ferroportin (FPN1), the only known cellular iron exporter. frontiersin.orgnih.govmdpi.com Ferroportin transports iron in its ferrous (Fe²⁺) form. journalagent.comnih.gov

For the transported iron to be loaded onto transferrin, the primary iron carrier protein in the plasma, it must first be oxidized back to its ferric (Fe³⁺) state. journalagent.commdpi.com This oxidation is catalyzed by the ferroxidase enzyme hephaestin, a multi-copper oxidase located on the basolateral membrane of enterocytes, often working in concert with ferroportin. frontiersin.orgnih.govnih.gov Another ferroxidase, ceruloplasmin, which circulates in the plasma, also contributes to this process. clinical-laboratory-diagnostics.commdpi.com

Once oxidized, ferric iron binds tightly to transferrin. patsnap.commdpi.com Transferrin then transports the iron through the bloodstream to various tissues throughout the body, such as the bone marrow for hemoglobin synthesis and the liver for storage. patsnap.comnih.gov The regulation of iron efflux from enterocytes is tightly controlled by the hormone hepcidin, which can bind to ferroportin, causing its internalization and degradation, thereby reducing iron absorption when body iron stores are high. haematologica.orgmdpi.com

Table 1: Key Proteins in Cellular Iron Uptake and Transport

| Protein | Location | Function | Citation |

|---|---|---|---|

| Divalent Metal Transporter 1 (DMT1) | Apical membrane of enterocytes | Transports ferrous iron (Fe²⁺) into the cell. | frontiersin.orgjournalagent.com |

| Duodenal Cytochrome B (DcytB) | Apical membrane of enterocytes | Reduces ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). | haematologica.orghaematologica.org |

| Poly (rC)-binding proteins (PCBP1/2) | Cytosol | Chaperone proteins that bind and transport intracellular Fe²⁺. | mdpi.comnih.gov |

| Ferritin | Cytosol, Mitochondria | Stores intracellular iron in the ferric (Fe³⁺) form. | nih.govnih.gov |

| Ferroportin (FPN1) | Basolateral membrane of enterocytes | Exports ferrous iron (Fe²⁺) from the cell into the bloodstream. | frontiersin.orgmdpi.com |

| Hephaestin | Basolateral membrane of enterocytes | Oxidizes ferrous iron (Fe²⁺) to ferric iron (Fe³⁺) for binding to transferrin. | nih.govnih.gov |

| Transferrin | Plasma | Transports ferric iron (Fe³⁺) in the circulation. | patsnap.commdpi.com |

Redox Modulation and Reactive Oxygen Species Management by Iron-Malate Complexes

Iron's ability to cycle between its ferrous (Fe²⁺) and ferric (Fe³⁺) states is fundamental to its biological utility but also underlies its potential toxicity. wikipedia.org This redox activity can lead to the generation of reactive oxygen species (ROS), which can cause oxidative stress and damage to cellular components. mdpi.com The interaction of iron with chelators like malate can significantly modulate these redox properties.

Mechanisms of Ferric Iron Reduction to Ferrous Iron in Biological Milieu

The reduction of ferric iron to ferrous iron is a necessary step for its cellular uptake and metabolic utilization. frontiersin.orgoup.com In biological systems, this reduction can occur through both enzymatic and non-enzymatic mechanisms.

Enzymatically, membrane-bound ferrireductases, such as DcytB in duodenal enterocytes, play a primary role in reducing dietary ferric iron prior to its transport by DMT1. haematologica.orgoup.com In microorganisms and plants, other reductase enzymes are also involved. oup.comfrontiersin.org

Non-enzymatic reduction can be facilitated by various endogenous and dietary compounds. Ascorbate (Vitamin C) is a well-known reducing agent that can efficiently reduce ferric iron to its ferrous form. haematologica.orgoup.com In plant models, the reduction of Fe³⁺ chelated by organic acids like malate and citrate (B86180) by ascorbate is a critical step for iron assimilation. oup.com The reduction of Fe³⁺-malate complexes by ascorbate can be instantaneous. oup.com Other biological molecules, such as reduced humic substances and sulfide, can also abiotically reduce ferric iron. libretexts.org The presence of chelators like malate can keep ferric iron soluble and accessible for these reduction reactions. oup.com

Chelation Effects on Mitigation of Oxidative Stress in Cellular Models

Unchaperoned iron, particularly in its ferrous form, can participate in the Fenton reaction, where it reacts with hydrogen peroxide (H₂O₂) to produce the highly reactive hydroxyl radical (•OH). mdpi.com This is a major source of oxidative stress, which is implicated in cellular damage and various diseases. mdpi.comfrontiersin.org

Chelation is a key strategy for managing iron's reactivity and mitigating oxidative stress. frontiersin.orgresearchgate.net By binding to iron, chelating agents can prevent it from participating in harmful redox reactions. Organic acids like malate can act as chelators. While malate's chelation of iron is generally weaker than that of specialized storage proteins like ferritin, it can play a role in managing the labile iron pool.

In cellular models, the use of metal chelators has been shown to effectively reduce oxidative stress. For instance, in a porcine burn model, the topical application of a lotion containing the metal chelator EDTA significantly reduced markers of inflammation and oxidative damage, such as lipid aldehydes. nih.gov This highlights the principle that sequestering metal ions can prevent the progression of oxidative damage. nih.gov Antioxidant enzymes, such as catalase and superoxide (B77818) dismutase, are the body's primary defense against ROS. nih.gov However, when these systems are overwhelmed, the chelation of redox-active metals like iron becomes an important protective mechanism. frontiersin.orgresearchgate.net The interplay between iron, chelators like malate, and the cellular antioxidant defense system is crucial for maintaining redox homeostasis.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Iron |

| Ferric iron (Fe³⁺) |

| Ferrous iron (Fe²⁺) |

| Malate |

| Ascorbate (Vitamin C) |

| Citrate |

| Hydrogen peroxide (H₂O₂) |

| Hydroxyl radical (•OH) |

| Ferrous fumarate |

| Disodium EDTA |

| Sulfide |

| Heme |

| Hemoglobin |

| Myoglobin |

| Ceruloplasmin |

| Transferrin |

| Ferritin |

| Divalent Metal Transporter 1 (DMT1) |

| Duodenal cytochrome B (DcytB) |

| Poly (rC)-binding proteins (PCBP1/2) |

| Ferroportin (FPN1) |

| Hephaestin |

| Mitoferrin 1 |

| Superoxide dismutase |

| Catalase |

Interactions with Biological Macromolecules and Other Micronutrients in Model Systems (Non-Clinical)

In non-clinical model systems, the interactions of this compound with various biological components are crucial for understanding its potential bioavailability and metabolic fate. These interactions involve complexation with proteins central to iron metabolism, interference from other mineral ions, and modulation by dietary components like ascorbic acid.

Influence of Other Mineral Ions (e.g., Calcium, Zinc, Magnesium) on Iron-Malate Dynamics

The absorption and cellular transport of iron can be significantly influenced by the presence of other divalent mineral ions, primarily through competition for common absorption pathways.

Calcium (Ca): High levels of calcium have been shown to inhibit the absorption of both heme and non-heme iron. imrpress.comcambridge.org Studies using Caco-2 cells, an in vitro model for intestinal absorption, have indicated that calcium can reduce iron transport. researchgate.netijmbs.info One proposed mechanism is the competition for the DMT1 transporter. imrpress.com Research on a calcium citrate-malate supplement demonstrated a reduction in food iron absorption, though this effect was reversible with the addition of ascorbic acid. cambridge.org The inhibition appears to be a luminal event, potentially affecting the uptake of ferrous iron from this compound. researchgate.net

Zinc (Zn): Zinc and iron share absorption pathways, leading to competitive inhibition when both are present in high concentrations. indiatimes.com High doses of zinc can interfere with magnesium absorption as well. indiatimes.com In studies using rat brush border membrane vesicles, zinc was found to inhibit calcium uptake, suggesting competition for binding sites that may also be relevant for other divalent cations like iron. nih.gov

Magnesium (Mg): Magnesium can also compete with iron for absorption, although the effect may be less pronounced than that of calcium or zinc. indiatimes.com Some studies suggest that high magnesium intake can inhibit calcium uptake, indicating shared transport mechanisms that could also affect iron. nih.gov Conversely, magnesium deficiency has been observed to exacerbate iron deficiency in some models. mdpi.com

Table of Mineral Interactions with Iron Absorption

| Mineral Ion | Observed Effect on Iron Absorption (Non-Clinical Models) | Proposed Mechanism |

|---|---|---|

| Calcium | Inhibitory, especially at high concentrations. imrpress.comcambridge.org | Competition for DMT1 transporter; potential interference with basolateral transfer. imrpress.comresearchgate.net |

| Zinc | Inhibitory, particularly at high doses. indiatimes.com | Competition for shared intestinal absorption pathways. indiatimes.com |

| Magnesium | Competitive inhibition. indiatimes.com | Competition for shared transport mechanisms in the gut. indiatimes.comnih.gov |

Interaction with Dietary Components (e.g., Ascorbic Acid) and Their Impact on Iron Availability

Ascorbic acid (Vitamin C) is a potent enhancer of non-heme iron absorption, acting through several mechanisms that directly benefit the bioavailability of iron from sources like this compound.

Reduction of Ferric Iron: Ascorbic acid is a strong reducing agent, capable of converting ferric iron (Fe³⁺) to the more soluble and absorbable ferrous iron (Fe²⁺). mdpi.commdpi.com This is crucial as much of the dietary non-heme iron is in the ferric state.

Chelation and Solubility: Ascorbic acid can form a soluble chelate with iron. mdpi.com This complex remains soluble at the alkaline pH of the duodenum, preventing the precipitation of iron as insoluble ferric hydroxide (B78521) and thereby maintaining its availability for absorption by enterocytes. mdpi.com

Enhanced Uptake: Studies have shown that ascorbic acid not only provides bioavailable ferrous iron to the DMT1 transporter but may also directly enhance the uptake of ferric iron into Caco-2 cells through the formation of an Fe³⁺–ascorbate complex. nih.gov The presence of ascorbic acid has been demonstrated to dramatically increase serum iron content and transferrin saturation in studies involving encapsulated iron, highlighting its role in enhancing bioavailability. researchgate.net

In a study involving a calcium citrate-malate supplement that inhibited iron absorption, the addition of ascorbic acid (in the form of orange juice) was able to completely reverse this inhibitory effect, demonstrating its powerful enhancing properties. cambridge.org

Iron-Malate Transport and Homeostasis in Plant Models

In plants, particularly non-graminaceous species, organic acids like malate play a critical role in the acquisition and transport of iron, a micronutrient that is often poorly soluble in soils.

Mechanisms of Malate Efflux in the Rhizosphere for Iron Mobilization

Plants have evolved sophisticated strategies to acquire iron from the soil. One such strategy involves the exudation of organic acids from the roots into the rhizosphere (the soil region immediately surrounding the roots).

Malate Secretion: Under conditions of nutrient stress, such as phosphate (B84403) deficiency or aluminum toxicity, plant roots increase the efflux of organic acids, including malate and citrate. nih.govmdpi.com This process acidifies the rhizosphere and chelates mineral cations. mdpi.com

Role of ALMT1: The efflux of malate is mediated by specific transporters. The Aluminum-Activated Malate Transporter 1 (ALMT1) is a key protein in this process. nih.govbiorxiv.org Originally identified for its role in conferring aluminum tolerance by chelating toxic Al³⁺ ions, ALMT1-mediated malate secretion is also crucial for iron dynamics. oup.comnih.govnih.gov

Iron Chelation and Mobilization: The secreted malate can chelate ferric iron (Fe³⁺) in the soil, forming Fe³⁺-malate complexes. oup.comnih.gov This chelation increases the solubility and mobility of iron, making it more available for uptake by the roots. However, since roots cannot directly take up the Fe³⁺–malate complex, this step is part of a larger process that often involves the subsequent reduction of the chelated iron. oup.com In some contexts, malate exudation is necessary for the accumulation of iron in the root apical meristem. nih.gov

Role of Iron-Malate Complexes in Xylem and Phloem Transport in Plants

Once iron is taken up by the roots, it must be transported throughout the plant to where it is needed, such as in young leaves and developing seeds. This long-distance transport occurs via the xylem and phloem.